molecular formula C14H10BrNO2S B13100999 6-Bromo-2-(phenylsulfonyl)-1H-indole

6-Bromo-2-(phenylsulfonyl)-1H-indole

Cat. No.: B13100999
M. Wt: 336.21 g/mol
InChI Key: ZEBYPZFHHKIWNK-UHFFFAOYSA-N
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Description

6-Bromo-2-(phenylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The compound features a bromine atom at the 6th position and a phenylsulfonyl group at the 2nd position on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(phenylsulfonyl)-1H-indole typically involves the bromination of 2-(phenylsulfonyl)-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding indole derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted indole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of reduced indole derivatives.

Scientific Research Applications

6-Bromo-2-(phenylsulfonyl)-1H-indole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(phenylsulfonyl)quinoline
  • 6-Bromo-2-(phenylsulfonyl)benzothiazole
  • 6-Bromo-2-(phenylsulfonyl)benzoxazole

Uniqueness

6-Bromo-2-(phenylsulfonyl)-1H-indole is unique due to its indole core structure, which is distinct from other similar compounds like quinoline, benzothiazole, and benzoxazole derivatives. The presence of the indole ring imparts specific chemical properties and potential biological activities that differentiate it from other compounds with similar substituents.

Properties

Molecular Formula

C14H10BrNO2S

Molecular Weight

336.21 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-bromo-1H-indole

InChI

InChI=1S/C14H10BrNO2S/c15-11-7-6-10-8-14(16-13(10)9-11)19(17,18)12-4-2-1-3-5-12/h1-9,16H

InChI Key

ZEBYPZFHHKIWNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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